4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a diallylsulfamoyl group and a dimethylbenzo[d]thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Introduction of the Diallylsulfamoyl Group: This step involves the reaction of the benzamide intermediate with diallylamine and a sulfonyl chloride derivative.
Attachment of the Dimethylbenzo[d]thiazolyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable benzo[d]thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers might investigate its interactions with biological targets and its effects on cellular pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Its structural features might be optimized to enhance its pharmacological properties and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or inhibit essential enzymes. In the case of anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-diallylsulfamoyl)-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the dimethyl substitution on the benzo[d]thiazole ring.
4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)aniline: Contains an aniline group instead of a benzamide group.
Uniqueness
4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide is unique due to the presence of both the diallylsulfamoyl and dimethylbenzo[d]thiazolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-11-25(12-6-2)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-19-14-15(3)13-16(4)20(19)29-22/h5-10,13-14H,1-2,11-12H2,3-4H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVHPNFMJQCYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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